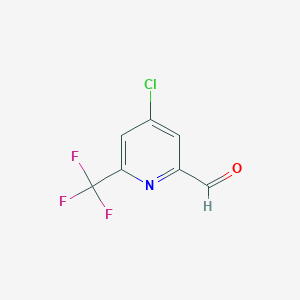
4-Chloro-6-(trifluoromethyl)picolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3ClF3NO and a molecular weight of 209.55 g/mol . It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 4 and 6 of the pyridine ring are substituted with chlorine and trifluoromethyl groups, respectively . This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
The synthesis of 4-Chloro-6-(trifluoromethyl)picolinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-(trifluoromethyl)pyridine with a suitable aldehyde precursor under controlled conditions . The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective production .
Análisis De Reacciones Químicas
4-Chloro-6-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chlorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Chloro-6-(trifluoromethyl)picolinaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and other biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The chlorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparación Con Compuestos Similares
4-Chloro-6-(trifluoromethyl)picolinaldehyde can be compared with other similar compounds, such as:
4-Chloro-2-(trifluoromethyl)pyridine: Similar in structure but lacks the aldehyde group.
6-Chloro-4-(trifluoromethyl)picolinaldehyde: A positional isomer with different substitution patterns.
4-Chloro-6-(trifluoromethyl)picolinic acid: An oxidized form of the aldehyde compound.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
1060807-45-5 |
|---|---|
Fórmula molecular |
C7H3ClF3NO |
Peso molecular |
209.55 g/mol |
Nombre IUPAC |
4-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3ClF3NO/c8-4-1-5(3-13)12-6(2-4)7(9,10)11/h1-3H |
Clave InChI |
LLTZPFIEXSIHPO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


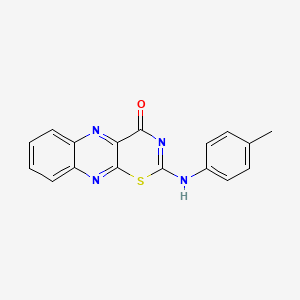
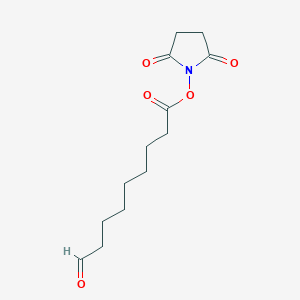

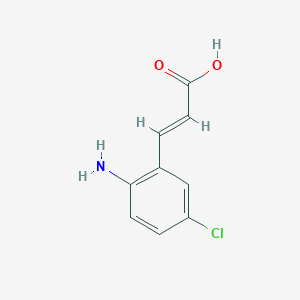
![N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine](/img/structure/B13144117.png)

![5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13144132.png)
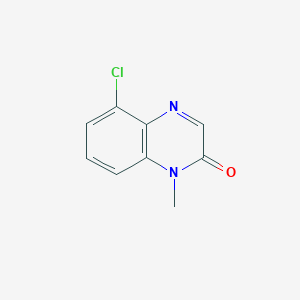
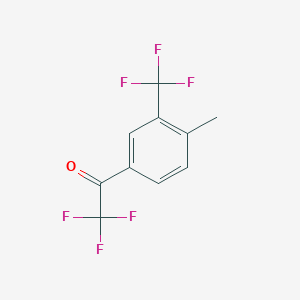
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13144147.png)

![N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13144162.png)
![8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13144178.png)
![Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13144180.png)
